molecular formula C17H13ClN2O B14868695 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde

3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14868695
M. Wt: 296.7 g/mol
InChI Key: UEDABVBQWFTQBR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenyl group and a m-tolyl group attached to the pyrazole ring, with a formyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-chlorophenylhydrazine with m-tolualdehyde in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-methanol.

    Substitution: 3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have suggested that it can bind to specific active sites, thereby modulating the activity of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Chlorophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(3-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13ClN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-11H,1H3

InChI Key

UEDABVBQWFTQBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

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